Ketanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Psychedelic-Assisted Therapy

Specific Scientific Field: This application falls under the field of Neuropsychopharmacology .

Summary of the Application: Ketanserin is used in psychedelic-assisted therapy to modulate the effects of drugs like Lysergic acid diethylamide (LSD). It is known to reverse the acute response to LSD, significantly reducing the duration of subjective effects .

Methods of Application or Experimental Procedures: In a double-blind, randomized, placebo-controlled, crossover study, 24 healthy participants underwent two 14-hour sessions and received ketanserin (40 mg p.o.) or placebo 1 hour after LSD (100 µg p.o.) .

Results or Outcomes: Ketanserin reversed the acute response to LSD, reducing the duration of subjective effects from 8.5 hours with placebo to 3.5 hours. It also reversed LSD-induced alterations of mind, including visual and acoustic alterations and ego dissolution .

Serotonin Receptor Research

Specific Scientific Field: This application is in the field of Neurochemistry .

Summary of the Application: Ketanserin is used in research to understand the effects of serotonin-specific psychedelics. It blocks the binding of the neurotransmitter serotonin and some psychedelic compounds at the serotonin 2A receptor (5-HT2AR), helping researchers study the effects of these compounds .

Methods of Application or Experimental Procedures: Ketanserin is used as a selective serotonin inhibitor in research settings. By selectively inhibiting 5-HT2ARs with much less activity at 5-HT1AR sites, researchers can infer what neural regions are dependent on 5-HT2AR mediated processes .

Results or Outcomes: The use of Ketanserin has helped researchers understand the neural underpinnings of the subjective, therapeutic effects of psychedelics .

Antihypertensive Agent

Specific Scientific Field: This application falls under the field of Cardiology .

Summary of the Application: Ketanserin is used clinically as an antihypertensive agent. It has been used to reverse pulmonary hypertension caused by protamine (which in turn was administered to reverse the effects of heparin overdose).

Methods of Application or Experimental Procedures: Ketanserin is administered orally as an antihypertensive agent. The dosage and frequency of administration are determined by the healthcare provider based on the patient’s condition .

Results or Outcomes: Ketanserin has been found to effectively reduce blood pressure in patients with hypertension.

Wound Healing

Specific Scientific Field: This application is in the field of Dermatology .

Summary of the Application: Its action is through the acceleration of epithelialization .

Methods of Application or Experimental Procedures: Ketanserin is applied topically to the affected area as directed by a healthcare provider. The frequency and duration of application depend on the severity of the wound and the patient’s response to treatment .

Results or Outcomes: The use of Ketanserin has been found to accelerate the healing process in various types of wounds, including burns, ulcers, and anal fissures .

QTc Prolongation Research

Summary of the Application: Ketanserin has been used in research to study its effects on QTc prolongation, a measure of the time taken by the heart muscle to recharge between beats. An analysis of ketanserin-induced QTc prolongation demonstrated a dose-related effect at dosages of 40mg daily and above .

Methods of Application or Experimental Procedures: In these studies, Ketanserin is administered orally at varying dosages, and the QTc interval is measured using electrocardiography .

Results or Outcomes: The results showed a dose-related effect of Ketanserin on QTc prolongation, providing valuable information for understanding the cardiovascular effects of this drug .

Serotonin Receptor Distribution Research

Summary of the Application: With tritium (3H) radioactively labeled ketanserin is used as a radioligand for serotonin 5-HT2 receptors, e.g., in receptor binding assays and autoradiography . This radio-labeling has enabled the study of serotonin 5-HT2A receptor distribution in the human brain .

Methods of Application or Experimental Procedures: In these studies, radioactively labeled Ketanserin is used to bind to serotonin receptors, and the distribution of these receptors is then visualized using autoradiography .

Results or Outcomes: These studies have provided valuable insights into the distribution of serotonin 5-HT2A receptors in the human brain, contributing to our understanding of the serotonergic system .

Ketanserin is a quinazoline derivative primarily recognized for its role as an antihypertensive agent. It acts as a selective antagonist of the serotonin 5-HT2A receptor, as well as the alpha-1 adrenergic and histamine H1 receptors. This compound is primarily used to treat arterial hypertension and vasospastic disorders, and it is also employed in scientific research related to the serotonin system, particularly the 5-HT2 receptor family. Ketanserin is marketed under the brand name Sufrexal and has various developmental code names, including R-41468 and KJK-945 .

- Ketanserin's primary mechanism of action involves blocking the 5-HT2A receptor. This receptor plays a role in various physiological processes, including blood pressure regulation, smooth muscle contraction, and mood regulation []. By blocking this receptor, Ketanserin can exert its antihypertensive effects and potentially influence mood and cognition [, ].

- Toxicity: Ketanserin withdrawal can cause rebound hypertension, and high doses can lead to heart rhythm disturbances [].

- Other Hazards: Limited data exists on specific hazards like flammability or reactivity. However, as with most research chemicals, standard laboratory safety protocols should be followed when handling Ketanserin.

Ketanserin's chemical structure allows it to participate in various interactions within biological systems. It exhibits high affinity for the serotonin 5-HT2A receptor, which is pivotal in mediating its pharmacological effects. The compound can also inhibit serotonin-induced platelet aggregation, contributing to its cardiovascular effects .

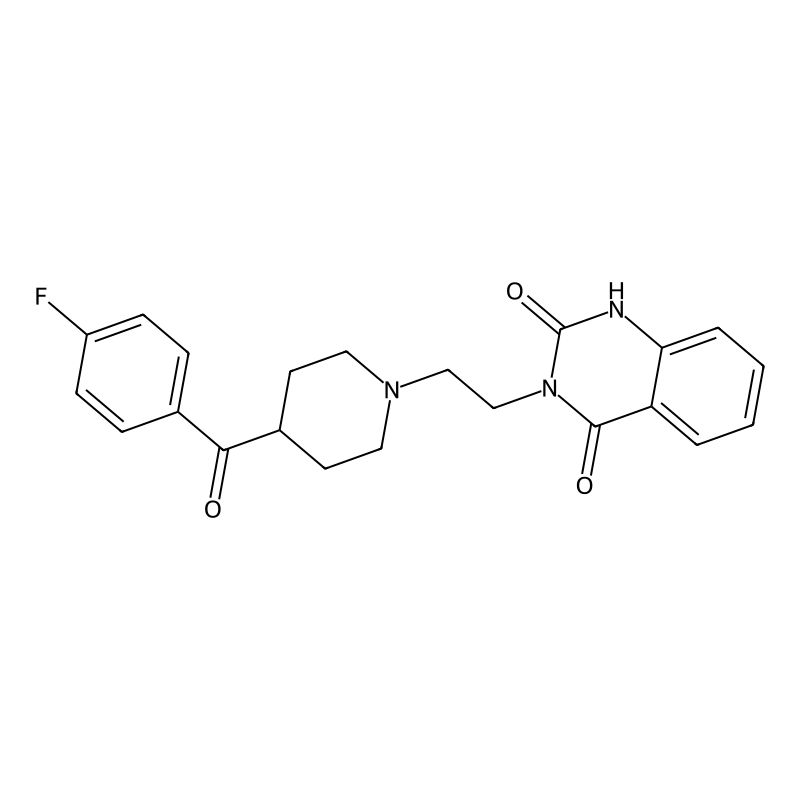

Chemical Structure

The molecular formula for ketanserin is , with a molar mass of approximately 395.434 g/mol. Its IUPAC name is 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione .

Ketanserin exhibits a range of biological activities primarily through its antagonistic action on serotonin receptors. It effectively reduces blood pressure by blocking vasoconstrictive signals mediated by serotonin and norepinephrine. Additionally, ketanserin has been shown to reverse the acute effects of lysergic acid diethylamide (LSD) by blocking the 5-HT2A receptor, thus shortening the duration of LSD's subjective effects from 8.5 hours to 3.5 hours when administered prior to LSD .

Side Effects

Common side effects include dizziness, fatigue, edema, dry mouth, weight gain, and potential QT interval prolongation .

Ketanserin has several applications in both clinical and research settings:

- Antihypertensive Therapy: Used for managing essential hypertension.

- Psychopharmacology: Investigated for its potential in psychedelic-assisted therapy by mitigating effects of hallucinogens like LSD.

- Cardiovascular Research: Explored for its role in preventing serotonin-induced platelet aggregation and improving hemorheological parameters in ischemic conditions .

Ketanserin interacts with various drugs and compounds, which can enhance or mitigate its effects:

- Serotonin Syndrome Risk: Co-administration with certain medications like lisdexamfetamine may increase the risk of serotonin syndrome.

- LSD Interaction: As noted earlier, ketanserin effectively blocks the subjective effects of LSD when administered before or even after LSD administration .

Ketanserin shares structural and functional similarities with several other compounds that also act on serotonin receptors or have antihypertensive properties. Here are some notable comparisons:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ritanserin | Serotonin antagonist | Selective antagonist of serotonin receptors | Primarily researched for its antipsychotic properties |

| Cipramil | Selective serotonin reuptake inhibitor | Inhibits serotonin reuptake | Primarily used as an antidepressant |

| Prazosin | Alpha-1 adrenergic antagonist | Blocks alpha-1 adrenergic receptors | Used mainly for hypertension and PTSD |

| Fluoxetine | Selective serotonin reuptake inhibitor | Inhibits serotonin reuptake | Widely used antidepressant |

Ketanserin's unique combination of properties as both an antihypertensive agent and a selective antagonist at multiple receptor sites distinguishes it from these similar compounds. Its ability to interact with both serotonergic and adrenergic systems makes it particularly versatile in pharmacological applications .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (82.98%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (17.02%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

C02 - Antihypertensives

C02K - Other antihypertensives

C02KD - Serotonin antagonists

C02KD01 - Ketanserin

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2A [HSA:3356] [KO:K04157]

Pictograms

Acute Toxic;Irritant

Other CAS

83846-83-7

Wikipedia

Dates

Ketanserin as potential additive drug to improve V/Q mismatch in COVID-19?

M Kuindersma, P E SpronkPMID: 32859243 DOI: 10.1186/s13054-020-03257-y

Abstract

Acute dose-dependent effects of lysergic acid diethylamide in a double-blind placebo-controlled study in healthy subjects

Friederike Holze, Patrick Vizeli, Laura Ley, Felix Müller, Patrick Dolder, Melanie Stocker, Urs Duthaler, Nimmy Varghese, Anne Eckert, Stefan Borgwardt, Matthias E LiechtiPMID: 33059356 DOI: 10.1038/s41386-020-00883-6

Abstract

Growing interest has been seen in using lysergic acid diethylamide (LSD) in psychiatric research and therapy. However, no modern studies have evaluated subjective and autonomic effects of different and pharmaceutically well-defined doses of LSD. We used a double-blind, randomized, placebo-controlled, crossover design in 16 healthy subjects (eight women, eight men) who underwent six 25 h sessions and received placebo, LSD (25, 50, 100, and 200 µg), and 200 µg LSD 1 h after administration of the serotonin 5-hydroxytryptamine-2A (5-HT) receptor antagonist ketanserin (40 mg). Test days were separated by at least 10 days. Outcome measures included self-rating scales that evaluated subjective effects, autonomic effects, adverse effects, plasma brain-derived neurotrophic factor levels, and pharmacokinetics up to 24 h. The pharmacokinetic-subjective response relationship was evaluated. LSD showed dose-proportional pharmacokinetics and first-order elimination and dose-dependently induced subjective responses starting at the 25 µg dose. A ceiling effect was observed for good drug effects at 100 µg. The 200 µg dose of LSD induced greater ego dissolution than the 100 µg dose and induced significant anxiety. The average duration of subjective effects increased from 6.7 to 11 h with increasing doses of 25-200 µg. LSD moderately increased blood pressure and heart rate. Ketanserin effectively prevented the response to 200 µg LSD. The LSD dose-response curve showed a ceiling effect for subjective good effects, and ego dissolution and anxiety increased further at a dose above 100 µg. These results may assist with dose finding for future LSD research. The full psychedelic effects of LSD are primarily mediated by serotonin 5-HT

receptor activation.

Serotonin 5HT

Gagandeep Kaur, Pawan KrishanPMID: 32342136 DOI: 10.1007/s00210-020-01826-0

Abstract

A selective 5-HTreceptor antagonist ketanserin has been used preclinically to improve renal blood flow because of its beneficial effect on autoregulation in various chronic kidney disease models. Ketanserin might be able to turn down adriamycin-induced chronic kidney disease, which is characterized by renal fibrosis, inflammation and structural and functional changes in glomeruli. In the present study, we investigated whether ketanserin suppresses these renal alterations or not. Wistar rats were administered with a single dose of adriamycin (6 mg/kg/i.v), which leads to development of severe tubulointerstitial fibrosis with altered renal function. Subsequent ketanserin treatment (5 mg/kg/p.o) for 4 weeks shown significant change in oxidative stress, serum and urine parameters in adriamycin-induced chronic kidney disease rats. Additionally, results showed that mRNA expression of TGF-β and collagen IV, which are known to promote fibrosis via various signaling pathways involved in the progression of renal disease, was suppressed by ketanserin treatment. Furthermore, expression levels of 5-HT

and pro-inflammatory marker IL-6 have also been reduced significantly after ketanserin administration in adriamycin-treated animals. Moreover, histopathological studies also reveal the considerable structural changes after ketanserin treatment, and these results are further supported via data obtained from the percentage of glomeruli size changes. In conclusion, ketanserin reduces renal fibrosis and inflammation in adriamycin-induced chronic kidney disease by suppressing 5-HT

, IL-6, TGF-β and collagen IV expression in renal tissue.

Antidepressant-like effect of a selenopropargylic benzamide in mice: involvement of the serotonergic system

Evelyn Mianes Besckow, Natália Tavares Nonemacher, Cleisson Schossler Garcia, Carlos Natã da Silva Espíndola, Éverton Berwanger Balbom, Fabiane Gritzenco, Lucielli Savegnago, Benhur Godoi, Cristiani Folharini Bortolatto, César Augusto BrüningPMID: 32617647 DOI: 10.1007/s00213-020-05600-1

Abstract

Major depressive disorder is a psychiatric disorder that requires considerable attention, since it dramatically impairs the quality of life of the sufferers. The available treatments do not have the efficacy needed, often presenting several side effects. Organoselenium compounds and benzamides have presented some pharmacological properties, among them an antidepressant-like effect.This study evaluated the antidepressant-like effect of N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB), an organoselenium compound containing a benzamide moiety, on the forced swimming test (FST) and the tail suspension test (TST) in mice, as well as the involvement of the serotonergic system in its effect.

SePB, tested after different times (15-120 min) and doses (1-50 mg/kg, intragastrically (i.g.)), reduced immobility of male mice during FST and TST, without changing locomotor activity in the open-field test (OFT), demonstrating its antidepressant-like effect. SePB (10 mg/kg) also produced an antidepressant-like effect in female mice in the TST. The preadministration of the serotonin (5-HT) depletor p-chlorophenylalanine (pCPA; 100 mg/kg, intraperitoneal route (i.p.) once daily for 4 days) prevented the anti-immobility effect of SePB, indicating that the serotonergic system is involved in the SePB antidepressant-like effect. The preadministration of the selective serotonergic receptor antagonists WAY100635 (0.1 mg/kg, subcutaneous route (s.c.), a selective 5-HT

receptor antagonist), ketanserin (1 mg/kg, i.p., a 5-HT

receptor antagonist), and ondansetron (1 mg/kg, i.p., a selective 5-HT

receptor antagonist) also prevented the anti-immobility effect of SePB, demonstrating that these receptors are involved in the antidepressant-like effect of SePB.

The search for new antidepressants drugs is a noteworthy goal. This study has described a new compound with an antidepressant-like effect, whose mechanism of action is related to modulation of the serotonergic system.

Comparative efficacy and safety of oral antihypertensive agents in pregnant women with chronic hypertension: a network metaanalysis

Ioannis Bellos, Vasilios Pergialiotis, Angeliki Papapanagiotou, Dimitrios Loutradis, Georgios DaskalakisPMID: 32199925 DOI: 10.1016/j.ajog.2020.03.016

Abstract

Chronic hypertension is associated with adverse perinatal outcomes, although the optimal treatment is unclear. The aim of this network metaanalysis was to simultaneously compare the efficacy and safety of antihypertensive agents in pregnant women with chronic hypertension.Medline, Scopus, CENTRAL, Web of Science, Clinicaltrials.gov, and Google Scholar databases were searched systematically from inception to December 15, 2019. Both randomized controlled trials and cohort studies were held eligible if they reported the effects of antihypertensive agents on perinatal outcomes among women with chronic hypertension.

The primary outcomes were preeclampsia and small-for-gestational-age risk. A frequentist network metaanalytic random-effects model was fitted. The main analysis was based on randomized controlled trials. The credibility of evidence was assessed by taking into account within-study bias, across-studies bias, indirectness, imprecision, heterogeneity, and incoherence.

Twenty-two studies (14 randomized controlled trials and 8 cohorts) were included, comprising 4464 women. Pooling of randomized controlled trials indicated that no agent significantly affected the incidence of preeclampsia. Atenolol was associated with significantly higher risk of small-for-gestational age compared with placebo (odds ratio, 26.00; 95% confidence interval, 2.61-259.29) and is ranked as the worst treatment (P-score=.98). The incidence of severe hypertension was significantly lower when nifedipine (odds ratio, 0.27; 95% confidence interval, 0.14-0.55), methyldopa (odds ratio, 0.31; 95% confidence interval, 0.17-0.56), ketanserin (odds ratio, 0.29; 95% confidence interval, 0.09-0.90), and pindolol (odds ratio, 0.17; 95% confidence interval, 0.05-0.55) were administered compared with no drug intake. The highest probability scores were calculated for furosemide (P-score=.86), amlodipine (P-score=.82), and placebo (P-score=.82). The use of nifedipine and methyldopa were associated with significantly lower placental abruption rates (odds ratio, 0.29 [95% confidence interval, 0.15-0.58] and 0.23 [95% confidence interval, 0.11-0.46], respectively). No significant differences were estimated for cesarean delivery, perinatal death, preterm birth, and gestational age at delivery.

Atenolol was associated with a significantly increased risk for small-for-gestational-age infants. The incidence of severe hypertension was significantly lower when nifedipine and methyldopa were administered, although preeclampsia risk was similar among antihypertensive agents. Future large-scale trials should provide guidance about the choice of antihypertensive treatment and the goal blood pressure during pregnancy.

Hypoxia-induced hypotension elicits adenosine-dependent phrenic long-term facilitation after carotid denervation

Raphael R Perim, Paul S Kubilis, Yasin B Seven, Gordon S MitchellPMID: 32735873 DOI: 10.1016/j.expneurol.2020.113429

Abstract

Moderate acute intermittent hypoxia (AIH) elicits a persistent, serotonin-dependent increase in phrenic amplitude, known as phrenic long-term facilitation (pLTF). Although pLTF was originally demonstrated by carotid sinus nerve stimulation, AIH still elicits residual pLTF in carotid denervated (CBX) rats via a distinct, but unknown mechanism. We hypothesized that exaggerated hypoxia-induced hypotension after carotid denervation leads to greater spinal tissue hypoxia and extracellular adenosine accumulation, thereby triggering adenosine 2A receptor (A)-dependent pLTF. Phrenic activity, arterial pressure and spinal tissue oxygen pressure were measured in anesthetized CBX rats. Exaggerated hypoxia-induced hypotension after CBX was prevented via intravenous phenylephrine; without the hypotension, spinal tissue hypoxia during AIH was normalized, and residual pLTF was no longer observed. Spinal A

(MSX-3), but not serotonin 2 receptor (5-HT

) inhibition (ketanserin), abolished residual pLTF in CBX rats. Thus, pLTF regulation may be altered in conditions impairing sympathetic activity and arterial pressure regulation, such as spinal cord injury.

LSD-induced increases in social adaptation to opinions similar to one's own are associated with stimulation of serotonin receptors

Patricia Duerler, Leonhard Schilbach, Philipp Stämpfli, Franz X Vollenweider, Katrin H PrellerPMID: 32699231 DOI: 10.1038/s41598-020-68899-y

Abstract

Adapting one's attitudes and behaviors to group norms is essential for successful social interaction and, thus, participation in society. Yet, despite its importance for societal and individual functioning, the underlying neuropharmacology is poorly understood. We therefore investigated its neurochemical and neural correlates in a pharmacological functional magnetic resonance imaging study. Lysergic acid diethylamide (LSD) has been shown to alter social processing and therefore provides the unique opportunity to investigate the role of the 5-HTreceptor in social influence processing. Twenty-four healthy human volunteers received either (1) placebo + placebo, (2) placebo + LSD (100 µg), or (3) the 5-HT

receptor antagonist ketanserin (40 mg) + LSD (100 µg) at three different occasions in a double-blind, randomized, counterbalanced, cross-over design. LSD increases social adaptation but only if the opinions of others are similar to the individual's own. These increases were associated with increased activity in the medial prefrontal cortex while participants received social feedback. Furthermore, pretreatment with the 5-HT

antagonist ketanserin fully blocked LSD-induced changes during feedback processing, indicating a key role of the 5-HT

system in social feedback processing. Our results highlight the crucial role of the 5-HT-system in social influence and, thus, provide important insight into the neuropharmacological basis of social cognition and behavior.